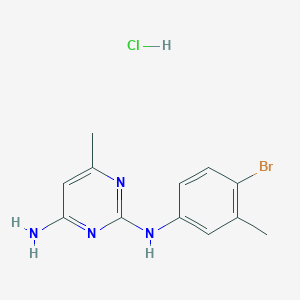

N2-(4-bromo-3-methylphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N2-(4-bromo-3-methylphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride” is a hydrochloride salt of a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 4-bromo-3-methylphenyl derivative with a 6-methylpyrimidine-2,4-diamine derivative. The exact conditions and reagents would depend on the specific synthetic route chosen by the chemist .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The 4-bromo-3-methylphenyl group would be attached to one of the nitrogen atoms, and the 6-methyl group would be attached to the carbon atom at the 6-position of the pyrimidine ring .Chemical Reactions Analysis

As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. For example, it might participate in nucleophilic substitution reactions at the bromine or amine sites, or it could undergo electrophilic aromatic substitution reactions on the phenyl or pyrimidine rings .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the bromine atom would likely make it relatively heavy and possibly quite reactive. The pyrimidine ring and phenyl ring could contribute to its aromaticity and potentially its planarity .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties Pyrimidine derivatives, including those substituted with bromine and methyl groups, have been synthesized for various purposes, including as intermediates in the development of pharmaceuticals and materials. For instance, studies on the synthesis of 2,4-diamino-6-hydroxypyrimidines substituted with different groups have revealed their potential as antiviral agents against retroviruses, highlighting the versatility of pyrimidine derivatives in drug development (Hocková et al., 2003). Similarly, research on halogen atom localization in 2-amino-4-arylamino-6-methylpyrimidines has shown significant effects on antimycobacterial activity, suggesting the importance of structural modifications in medicinal chemistry applications (Erkin & Krutikov, 2010).

Applications in Drug Development The modification of pyrimidine rings, including halogenation and alkylation, plays a critical role in developing new pharmaceuticals. The synthesis of 2,4-diamino-5-benzylpyrimidines and analogues has been investigated for their antibacterial properties, demonstrating the potential of pyrimidine derivatives as antibacterial agents (Rauckman & Roth, 1980). Additionally, pyrimidine compounds have been synthesized as non-natural nucleobase analogues, indicating their utility in understanding and manipulating genetic material (Radhakrishnan, Sharma, & Kundu, 2014).

Material Science Applications In materials science, pyrimidine derivatives have been explored for their properties and applications in novel materials. For instance, new polyimides based on pyridine-containing diamine monomers have shown high glass transition temperatures and thermal stability, suggesting applications in high-performance materials (Wang et al., 2008).

Safety And Hazards

The safety and hazards of this compound would depend on its specific physical and chemical properties. As a general rule, compounds containing bromine atoms can be hazardous and should be handled with care. The specific risks would depend on factors like reactivity, volatility, and toxicity, which aren’t clear from the name alone .

Zukünftige Richtungen

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future studies might focus on testing its efficacy and safety in biological models. If it’s a potential material or chemical reagent, research might focus on exploring its physical properties and reactivity .

Eigenschaften

IUPAC Name |

2-N-(4-bromo-3-methylphenyl)-6-methylpyrimidine-2,4-diamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN4.ClH/c1-7-5-9(3-4-10(7)13)16-12-15-8(2)6-11(14)17-12;/h3-6H,1-2H3,(H3,14,15,16,17);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTXMOEBRRCCFKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=CC(=C(C=C2)Br)C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2-(4-bromo-3-methylphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-nitrobenzamide](/img/structure/B2922721.png)

![(Z)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2922723.png)

![N-(2-bromophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B2922724.png)

![2-Chloro-N-[1-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]ethyl]-N-methylpropanamide](/img/structure/B2922725.png)

![ethyl 2-(2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate](/img/structure/B2922726.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{cyclopentyl[(furan-2-yl)methyl]amino}acetamide](/img/structure/B2922728.png)

![N-[[5-phenacylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2922729.png)

![1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]pyrazole-3-carboxylic acid](/img/structure/B2922731.png)

![(3R,4R)-4-Fluoro-1-oxaspiro[2.4]heptane](/img/structure/B2922739.png)

![2-benzyl-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2922740.png)

![5-Bromo-N-[(4-methoxythian-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2922741.png)